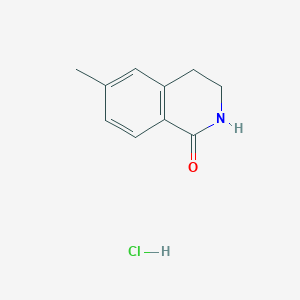

6-Methyl-3,4-dihydroisoquinolin-1(2H)-one hcl

Description

6-Methyl-3,4-dihydroisoquinolin-1(2H)-one HCl is a dihydroisoquinolinone (DHIQ) derivative featuring a methyl substituent at the 6-position of the isoquinoline core. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their biological activities, including antiproliferative, anti-tubulin, and kinase inhibitory properties . The hydrochloride salt enhances solubility, making it suitable for pharmacological applications.

Properties

Molecular Formula |

C10H12ClNO |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

6-methyl-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride |

InChI |

InChI=1S/C10H11NO.ClH/c1-7-2-3-9-8(6-7)4-5-11-10(9)12;/h2-3,6H,4-5H2,1H3,(H,11,12);1H |

InChI Key |

RZWXDTRKMDWPTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)NCC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a methyl-substituted benzylamine and a suitable cyclizing agent. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one hydrochloride may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3,4-dihydroisoquinolin-1(2H)-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The methyl group and other positions on the isoquinoline ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include oxidized quinoline derivatives, reduced isoquinoline derivatives, and various substituted isoquinoline compounds.

Scientific Research Applications

6-Methyl-3,4-dihydroisoquinolin-1(2H)-one hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Positional Isomers

- 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 129075-56-5) and 5-Methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 4456-77-3) exhibit 98% structural similarity to the 6-methyl derivative . Key Differences: The methyl group’s position (5-, 6-, or 8-) influences electronic distribution and steric interactions. For example, methyl substitution at the 6-position may optimize steric compatibility with hydrophobic binding pockets in biological targets compared to 5- or 8-substituted analogs.

Halogen-Substituted Analogs

Functionalized Derivatives

- 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 22245-98-3, similarity 0.96) and 6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one (CAS 265664-54-8) highlight the impact of polar substituents .

Antiproliferative and Anti-Tubulin Effects

- Methoxy/Carbonyl-Linked DHIQs : Compounds like 16g (6-hydroxy-7-methoxy-2-(3,4,5-trimethoxybenzoyl)-DHIQ) show GI50 values of 51 nM (DU-145 cells) and inhibit tubulin polymerization by binding to the colchicine site .

- 6-Methyl-DHIQ HCl : While data are absent, methyl groups in similar scaffolds (e.g., 2,4-dimethyl-DHIQ in ) suggest moderate activity influenced by steric bulk .

Kinase Inhibition

- BTK Inhibitors: DHIQ derivatives like compound 244 (6-dimethylamino-substituted) demonstrate kinase inhibitory activity, suggesting that 6-methyl substitution could modulate selectivity .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

Conformational Analysis

- Steroid-like Conformation : Sulfamate derivatives (e.g., 17f ) adopt conformations critical for tubulin binding via electrostatic repulsion between carbonyl groups . The 6-methyl group may subtly alter this biasing, affecting target engagement.

Biological Activity

6-Methyl-3,4-dihydroisoquinolin-1(2H)-one hydrochloride is a nitrogen-containing heterocyclic compound that belongs to the isoquinoline family. Its unique structure and potential biological activities make it a subject of increasing interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its neuroprotective properties, antidepressant effects, and potential therapeutic applications.

- Chemical Formula: C_10H_12ClN

- Molecular Weight: 161.20 g/mol

- Structure: The compound features a dihydroisoquinoline core characterized by a fused bicyclic structure that includes a six-membered nitrogen-containing ring.

Neuroprotective Effects

Research indicates that compounds similar to 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one exhibit significant neuroprotective effects. A study demonstrated that this compound can significantly reduce apoptosis in corticosterone-induced PC12 cells by:

- Up-regulating glutathione (GSH) levels.

- Down-regulating reactive oxygen species (ROS).

- Modulating calcium ion concentrations and increasing brain-derived neurotrophic factor (BDNF) levels.

The protective effects were assessed using various concentrations, with notable results at 1.25 μM, demonstrating an average protection rate of 25.4% against cell lesions caused by corticosterone .

Antidepressant Activity

In vivo studies have shown that 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one hydrochloride exhibits potential antidepressant properties. The forced swim test (FST) indicated that the compound significantly reduced immobility time in rats, suggesting an antidepressant-like effect. Additionally, the open field test (OFT) demonstrated improved locomotor activity in treated rats compared to control groups receiving Agomelatine or Fluoxetine .

The mechanisms behind the biological activities of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one hydrochloride include:

- Neuroprotection: Inhibition of apoptosis through modulation of oxidative stress markers and trophic factors.

- Antidepressant Effects: Potential modulation of neurotransmitter systems and neurotrophic factors involved in mood regulation.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and mechanisms of action for several compounds related to 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one:

| Compound Name | Neuroprotective Effects | Antidepressant Activity | Mechanism of Action |

|---|---|---|---|

| 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one HCl | Significant reduction in apoptosis | Reduced immobility time in FST | Up-regulation of GSH, down-regulation of ROS |

| Agomelatine | Moderate | High | Melatonergic and serotonergic modulation |

| Fluoxetine | Low | High | Selective serotonin reuptake inhibition |

Case Studies

- Neuroprotection in PC12 Cells:

- Behavioral Studies in Rats:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one HCl, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, derivatives of 3,4-dihydroisoquinolin-1(2H)-one are often synthesized by reacting intermediates (e.g., compound 3 in ) with acyl chlorides in anhydrous dioxane under reflux, using 4-dimethylaminopyridine (DMAP) and potassium carbonate as catalysts. Intermediates are purified via column chromatography or thin-layer chromatography (TLC), with structural confirmation by H NMR and mass spectrometry (MS) . Key steps include monitoring reaction progress using TLC and optimizing pH during workup to isolate the HCl salt.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Structural validation requires a combination of techniques:

- NMR Spectroscopy : H NMR peaks for the methyl group (δ ~2.5 ppm) and aromatic protons (δ 6.5–8.0 ppm) confirm the core structure.

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]+) and fragmentation patterns.

- InChi/SMILES Codes : Computational tools like ChemDraw generate standardized identifiers (e.g., SMILES:

O=C2c3ccc(c1ccccc1CO)cc3C=CN2) for cross-referencing with databases like PubChem .

Advanced Research Questions

Q. What methodologies are employed to assess the bioactivity of this compound derivatives in enzyme inhibition studies?

- Methodological Answer :

- Acetylcholinesterase (AChE) Assays : Derivatives are tested for IC values using Ellman’s method, with donepezil as a positive control. Data are analyzed via one-way ANOVA (SPSS 16.0) to compare means at a 95% confidence interval .

- Antiviral Assays : Compounds are screened in 96-well plates with viral-infected cells. Activity is quantified using a microplate reader (e.g., BioTek PowerWave 340), and EC values are calculated via dose-response curves .

Q. How can computational chemistry predict physicochemical properties of this compound derivatives, and what are the limitations?

- Methodological Answer : Tools like ChemOffice and QSAR models predict properties such as logP (lipophilicity), pKa (acidity), and boiling point. For example, analogs like 5-hydroxy-6-methoxy derivatives show predicted logP values of ~1.44 and boiling points of ~510°C using software like ACD/Labs . Limitations include inaccuracies in predicting stereochemical effects and solvation parameters, necessitating experimental validation .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in bioactivity data across studies involving 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one analogs?

- Methodological Answer : Discrepancies often arise from variations in experimental design:

- Assay Conditions : Differences in cell lines (e.g., Corning vs. BoXun incubators), solvent concentrations, or incubation times can alter results .

- Statistical Rigor : Use Fisher’s least-significant difference (LSD) test post-ANOVA to identify outliers. Replicate studies with standardized protocols (e.g., fixed pH and temperature) to minimize variability .

- Structural Confounders : Compare substituent effects (e.g., fluoro vs. methoxy groups) using SAR analysis, as seen in anti-AChE studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.